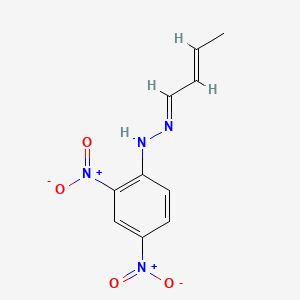

Crotonaldehyde 2,4-dinitrophenylhydrazone

Description

Significance of Hydrazone Derivatization in Aldehyde and Ketone Analysis

The analysis of volatile and often unstable low-molecular-weight aldehydes and ketones presents a significant analytical challenge. Derivatization is a cornerstone strategy employed to overcome these difficulties. The reaction of a carbonyl compound with a derivatizing agent, such as a hydrazine (B178648), converts it into a more stable, less volatile, and more readily detectable product. chemicalbook.com Hydrazones, the products of this reaction, are typically solid, crystalline compounds, which simplifies their handling and analysis. chemicalbook.com This transformation is pivotal for chromatographic techniques, as it yields derivatives with strong ultraviolet (UV) absorption or fluorescence properties, enhancing detection sensitivity and allowing for quantification at trace levels. sigmaaldrich.com

Foundational Role of 2,4-Dinitrophenylhydrazine (B122626) in Chemical Research

2,4-Dinitrophenylhydrazine (DNPH), commonly known as Brady's reagent, is a chemical compound with the formula C₆H₆N₄O₄. medchemexpress.com It is a reddish-orange solid that has been a fundamental tool in qualitative organic analysis for decades. osha.govlgcstandards.com Its primary use is to test for the presence of aldehydes and ketones. lgcstandards.com The reaction with a carbonyl compound yields a characteristic yellow, orange, or red precipitate of the corresponding 2,4-dinitrophenylhydrazone. lgcstandards.com This reaction is a condensation or addition-elimination reaction. lgcstandards.com Beyond simple detection, the resulting crystalline hydrazone derivatives have distinct melting points that can be used to help identify the original carbonyl compound. medchemexpress.com This classical application has been adapted for modern quantitative analysis, where DNPH is used to trap carbonyl compounds from various sample matrices for subsequent chromatographic analysis. osha.govnih.gov

Overview of Crotonaldehyde (B89634) 2,4-Dinitrophenylhydrazone as a Key Analytical Target

Crotonaldehyde is a highly reactive α,β-unsaturated aldehyde. Its detection and quantification in environmental and biological samples are of significant interest. The direct analysis of crotonaldehyde is complicated by its volatility and reactivity. Therefore, its conversion to Crotonaldehyde 2,4-dinitrophenylhydrazone is the preferred method for accurate analysis. osha.gov This specific derivative is a stable, solid compound that is ideally suited for analysis by High-Performance Liquid Chromatography (HPLC) and, to a lesser extent, Gas Chromatography (GC). sigmaaldrich.comosha.gov Its formation and subsequent measurement are central to standardized methods for monitoring crotonaldehyde in ambient air, industrial emissions, and food products. osha.govnih.govsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-[(E)-but-2-enylidene]amino]-2,4-dinitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h2-7,12H,1H3/b3-2+,11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUVNGJSSAEZHW-PDGXAJGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527-96-4 | |

| Record name | Crotonaldehyde 2,4-Dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Reaction Dynamics of Crotonaldehyde 2,4 Dinitrophenylhydrazone

Mechanistic Pathways of Hydrazone Formation

The synthesis of Crotonaldehyde (B89634) 2,4-dinitrophenylhydrazone from crotonaldehyde and 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic example of a condensation reaction, which proceeds through a nucleophilic addition-elimination mechanism. acs.orgorgsyn.orgchemguide.co.uk

Nucleophilic Addition-Elimination Reactions of Carbonyls

The reaction is initiated by the nucleophilic attack of the terminal amine group (-NH2) of the 2,4-dinitrophenylhydrazine on the electrophilic carbonyl carbon of crotonaldehyde. acs.orgorgsyn.org This initial addition step leads to the formation of an unstable tetrahedral intermediate. orgsyn.orgchemguide.co.uk Subsequently, a molecule of water is eliminated from this intermediate, resulting in the formation of a stable carbon-nitrogen double bond (C=N), which characterizes the hydrazone. acs.orgorgsyn.orgchemguide.co.uk This two-step process, addition followed by elimination, is a hallmark of the reactions between carbonyl compounds and nitrogen-based nucleophiles. acs.orgchemguide.co.uk

Role of Acid Catalysis in Derivatization Processes

The derivatization of crotonaldehyde with DNPH is significantly accelerated by the presence of an acid catalyst. researchgate.netsigmaaldrich.com The acid, typically a strong mineral acid like sulfuric acid or phosphoric acid, protonates the oxygen atom of the carbonyl group in crotonaldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic DNPH. sigmaaldrich.com The use of a pre-prepared acidic solution of DNPH, often referred to as Brady's reagent, is a common practice to ensure efficient derivatization. chemguide.co.uk While essential for the reaction to proceed at a practical rate, the concentration of the acid catalyst must be carefully controlled, as it can also influence the isomerization and stability of the resulting hydrazone. nih.govresearchgate.net

Reaction Kinetics and Optimization of Derivatization Protocols

The rate and efficiency of Crotonaldehyde 2,4-dinitrophenylhydrazone formation are influenced by several experimental parameters, which must be optimized for accurate analytical applications.

Investigation of Reaction Rate Influenced by Environmental Factors

The rate of the derivatization reaction is dependent on factors such as temperature and the pH of the reaction medium. Generally, increasing the temperature can accelerate the reaction, though this must be balanced against the potential for side reactions or degradation of the product. The pH, controlled by the concentration of the acid catalyst, plays a crucial role. While acid catalysis is necessary, excessively high acid concentrations can lead to side reactions and the decomposition of the formed hydrazone. nih.govresearchgate.net For instance, the decomposition rate of 2-butanone-2,4-dinitrophenylhydrazone was found to be dependent on the concentration of the acid catalyst. nih.govresearchgate.net Studies have shown that for some aldehydes, the reaction rate follows the order: formaldehyde (B43269) > acetaldehyde (B116499) >> acetone, indicating that the structure of the carbonyl compound significantly impacts the reaction kinetics. nih.gov

Stereochemical Considerations and Isomerization Phenomena

A significant aspect of the chemistry of this compound is the existence of stereoisomers, which can complicate analytical measurements if not properly addressed.

The presence of the C=N double bond in the hydrazone structure gives rise to geometric isomerism, resulting in the formation of E and Z (or syn and anti) isomers. nih.govresearchgate.net Purified aldehyde-2,4-dinitrophenylhydrazones typically exist as the more stable E-isomer. nih.gov However, the presence of acid and exposure to ultraviolet (UV) radiation can induce isomerization, leading to an equilibrium mixture of both E and Z isomers. nih.gov

The two isomers of this compound can be separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC). acs.org The E and Z isomers exhibit different spectral properties, with the absorption maximum of the Z-isomer typically shifted to a shorter wavelength by 5-8 nm compared to the E-isomer. nih.govresearchgate.net

For accurate quantification, it is often necessary to allow the sample and standard solutions to reach isomeric equilibrium by adding a controlled amount of acid. nih.gov Research has established the equilibrium Z/E isomer ratios for several dinitrophenylhydrazones in the presence of an acid catalyst.

Equilibrium Z/E Isomer Ratios of Various Aldehyde and Ketone 2,4-Dinitrophenylhydrazones

| Carbonyl Compound | Equilibrium Z/E Isomer Ratio |

|---|---|

| Crotonaldehyde | 0.093 |

| Acetaldehyde | 0.32 |

| Propionaldehyde | 0.14 |

| 2-Butanone | 0.20 |

| 2-Pentanone | 0.21 |

| 2-Hexanone | 0.22 |

Data sourced from multiple studies on the acid-catalyzed isomerization of dinitrophenylhydrazones. nih.govresearchgate.netnih.gov

The lower Z/E ratio for crotonaldehyde compared to acetaldehyde and some ketones suggests a greater thermodynamic preference for the E-isomer in the case of this α,β-unsaturated aldehyde.

Characterization of E/Z Stereoisomers of this compound

The reaction between crotonaldehyde and 2,4-dinitrophenylhydrazine results in the formation of a hydrazone which can exist as two geometric isomers, designated as E and Z. This isomerism arises from the restricted rotation around the carbon-nitrogen double bond (C=N) of the hydrazone. The purified derivative typically exists predominantly as the more thermodynamically stable E-isomer. sigmaaldrich.comorganicchemistrydata.org However, the presence of both isomers is a critical consideration in analytical methodologies, as their differing physical and spectral properties can influence quantification.

The two isomers of this compound can be separated and distinguished using chromatographic and spectroscopic techniques. In HPLC analysis, the E and Z isomers often present as two distinct peaks. scispace.com Spectroscopically, the isomers exhibit different absorption maxima in the ultraviolet-visible (UV-Vis) spectrum. Generally, the Z-isomer's maximum absorption wavelength is shifted to a shorter wavelength (hypsochromic shift) by 5-8 nm compared to the E-isomer. organicchemistrydata.orgresearchgate.net

Table 1: General Spectroscopic Features of 2,4-Dinitrophenylhydrazones

| Spectroscopic Technique | General Feature | Approximate Wavenumber/Value |

| Infrared (IR) Spectroscopy | N-H stretching | 3280-3330 cm⁻¹ |

| Aromatic C-H stretching | ~3090 cm⁻¹ | |

| C=N stretching | ~1615-1625 cm⁻¹ | |

| C=C stretching | ~1590-1600 cm⁻¹ | |

| Ar-NO₂ asymmetric stretching | ~1510-1520 cm⁻¹ | |

| Ar-NO₂ symmetric stretching | ~1330-1340 cm⁻¹ | |

| UV-Vis Spectroscopy | λmax of E-isomer | Typically higher than Z-isomer |

| λmax of Z-isomer | Hypsochromic shift of 5-8 nm from E-isomer | |

| Mass Spectrometry | Molecular Ion Peak (M+) | Corresponds to the molecular weight of the derivative |

Mechanisms and Kinetics of Isomer Interconversion

The interconversion between the E and Z stereoisomers of this compound is not a spontaneous process at room temperature in the absence of a catalyst. The process can be induced by the addition of acid or by exposure to ultraviolet (UV) radiation. organicchemistrydata.orgscispace.com

The acid-catalyzed isomerization is believed to proceed through a rotational mechanism. coresta.org In this mechanism, the acid protonates the imine nitrogen, which reduces the double-bond character of the C=N bond, thereby lowering the rotational energy barrier and allowing for interconversion between the E and Z forms. coresta.orgnih.gov The rate of this isomerization is dependent on the acid concentration. nih.gov

Photochemical isomerization, induced by UV light, provides an alternative pathway for E/Z interconversion. organicchemistrydata.org This process involves the absorption of light by the hydrazone, leading to an excited state where the rotational barrier around the C=N bond is significantly lower.

While the general mechanisms are understood, specific kinetic data such as rate constants (k) and activation energies for the E/Z interconversion of this compound are not extensively documented in publicly available literature. However, studies on other hydrazones have shown that the kinetics of isomerization can be influenced by factors such as the structure of the carbonyl compound, the solvent, and the temperature. rsc.orgcoresta.org

Factors Influencing Isomer Stability and Equilibrium

The relative stability of the E and Z isomers of this compound, and thus the position of the equilibrium between them, is influenced by several factors.

Acid Concentration: The presence of an acid catalyst is a primary factor in establishing an equilibrium between the E and Z isomers. sigmaaldrich.comorganicchemistrydata.org For crotonaldehyde-2,4-dinitrophenylhydrazone, an equilibrium Z/E isomer ratio of approximately 0.093 has been reported in the presence of phosphoric acid. sigmaaldrich.com

Solvent Polarity: The polarity of the solvent can influence the rate of isomerization and the position of the equilibrium. Polar solvents can stabilize the polar transition state of the rotational mechanism for isomerization, thus affecting the rate of interconversion. coresta.org

Temperature: Temperature can also affect the equilibrium position. According to the principles of thermodynamics, an increase in temperature will favor the formation of the less stable isomer if the isomerization is an endothermic process.

Steric and Electronic Effects: The substituents on the carbonyl compound and the hydrazine (B178648) can influence the relative stability of the isomers through steric hindrance and electronic effects. researchgate.net

Table 2: Equilibrium Z/E Isomer Ratios for various Aldehyde-2,4-dinitrophenylhydrazones in the Presence of Acid

| Carbonyl Compound | Equilibrium Z/E Isomer Ratio |

| Acetaldehyde | 0.309 sigmaaldrich.com |

| Propionaldehyde | 0.143 sigmaaldrich.com |

| Crotonaldehyde | 0.093 sigmaaldrich.com |

| Acrolein | 0.028 sigmaaldrich.com |

| 2-Butanone | 0.154 sigmaaldrich.com |

Comparative Analysis with Alternative Derivatization Chemistries

While DNPH is a classic reagent, alternative derivatization agents have been developed to overcome some of its limitations, such as the formation of isomers and potential for side reactions. This section provides a comparative analysis of two such alternatives: N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) and pentafluorobenzylhydroxylamine (PFBHA).

Evaluation of N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) Derivatization

MNBDH reacts with carbonyl compounds in an acidic medium to form the corresponding MNBD-hydrazones. rsc.org A significant advantage of MNBDH over DNPH is its behavior in the presence of common atmospheric oxidants like ozone and nitrogen dioxide. While these can degrade DNPH and its derivatives, they oxidize MNBDH to a single, easily separable product, N-methyl-4-amino-7-nitrobenzofurazan (MNBDA). rsc.orgrsc.org

The MNBDH derivatives of aldehydes generally exhibit higher molar absorptivities and have absorption maxima at longer wavelengths (above 470 nm) compared to DNPH derivatives. rsc.org This leads to enhanced selectivity and lower limits of detection in HPLC-UV analysis. The reaction of MNBDH with carbonyls is also reported to be slightly faster than that of DNPH. rsc.org However, similar to DNPH, the derivatization of α,β-unsaturated aldehydes like acrolein with MNBDH can also lead to the formation of by-products over time, though altering the pH after sampling can yield a single, stable product. researchgate.net

Assessment of Pentafluorobenzylhydroxylamine (PFBHA) as a Derivatizing Agent

PFBHA reacts with carbonyls to form oximes, which are highly suitable for analysis by gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS). coresta.orgnih.gov A key advantage of PFBHA is that its derivatives are generally more thermally stable than DNPH derivatives, which can be prone to degradation at the elevated temperatures used in GC. nih.gov Furthermore, the PFBHA derivatization reaction is often quantitative, even for conjugated aliphatic aldehydes like crotonaldehyde. nih.gov The resulting oximes can be readily resolved by GC without the need for complex cleanup steps. nih.gov

For crotonaldehyde, PFBHA derivatization followed by GC-MS analysis has been shown to be a sensitive and specific method. nih.gov

Methodological Comparisons for Enhanced Specificity and Sensitivity

The choice of derivatization reagent significantly impacts the specificity and sensitivity of the analytical method for crotonaldehyde.

Specificity: DNPH methods can be complicated by the formation of E/Z isomers, which may co-elute with other compounds or require specific chromatographic conditions for separation. scispace.com PFBHA offers improved specificity for GC-based methods due to the formation of stable oximes that are well-resolved. nih.gov MNBDH provides enhanced specificity in HPLC-UV methods due to the longer wavelength of maximum absorbance of its derivatives, which reduces interference from other sample components. rsc.org

Sensitivity: The sensitivity of these methods is often expressed by the limit of detection (LOD) and limit of quantification (LOQ). For the analysis of crotonaldehyde, methods based on PFBHA derivatization followed by GC-MS have demonstrated low detection limits. nih.gov MNBDH is also reported to provide lower detection limits than DNPH in HPLC-UV analysis due to the higher molar absorptivity of its derivatives. rsc.org

Table 3: Comparative Data for Different Crotonaldehyde Derivatization Methods

| Derivatization Agent | Analytical Technique | Limit of Detection (LOD) / Limit of Quantification (LOQ) for Crotonaldehyde | Precision (Relative Standard Deviation) | Key Advantages | Key Disadvantages |

| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV | LOD: ~3.2 ng/mL; LOQ: ~10.7 ng/mL (as part of a mix) | Not specified for crotonaldehyde alone | Well-established, readily available | Formation of E/Z isomers, potential for side reactions, lower sensitivity than newer reagents |

| N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) | HPLC-UV/Fluorescence | Generally lower than DNPH (specific data for crotonaldehyde not found) | Not specified for crotonaldehyde | Higher sensitivity and selectivity than DNPH, single oxidation product with O₃/NO₂ | Potential for side reactions with unsaturated aldehydes, less commonly used than DNPH/PFBHA |

| Pentafluorobenzylhydroxylamine (PFBHA) | GC-MS | LOD: <1.0 µ g/collection | <18% (as part of a mix) coresta.org | Quantitative reaction, thermally stable derivatives, high sensitivity with GC-ECD/MS | Requires GC-based instrumentation, potential for matrix effects |

Advanced Analytical Chemistry for Crotonaldehyde 2,4 Dinitrophenylhydrazone

Chromatographic Separation Techniques

The analysis of crotonaldehyde (B89634) is commonly performed after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which converts the volatile and reactive aldehyde into a more stable and detectable derivative, crotonaldehyde 2,4-dinitrophenylhydrazone. chromatographyonline.comresearchgate.netfishersci.com This derivative is amenable to analysis by various chromatographic techniques, which are essential for its separation, identification, and quantification in diverse matrices such as air, water, and industrial emissions. waters.comosha.govthermofisher.comepa.gov The choice of technique often depends on factors like sample complexity, required sensitivity, and the potential for interferences from other carbonyl compounds. osha.govchromtech.com High-performance liquid chromatography (HPLC) is the most widely recognized technique, though gas chromatography (GC) has also been explored. fishersci.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is the predominant method for the analysis of crotonaldehyde-2,4-dinitrophenylhydrazone (crotonaldehyde-DNPH). fishersci.commdpi.comnih.gov The DNPH derivative is highly chromophoric, allowing for sensitive detection at specific wavelengths, typically around 360-365 nm. osha.govthermofisher.comnih.gov This approach is foundational to several standardized methods, including those from the U.S. Environmental Protection Agency (EPA), such as EPA Method 8315A and TO-11A. fishersci.comwaters.comepa.gov The technique involves collecting a sample by passing it through a cartridge coated with acidified DNPH, eluting the formed hydrazone derivatives with a solvent like acetonitrile (B52724), and then injecting the eluate into the HPLC system. waters.comhitachi-hightech.com

The development of robust analytical methods for quantifying crotonaldehyde-DNPH is a critical process that ensures accuracy and reliability. The foundation of this analysis is the derivatization reaction between crotonaldehyde and DNPH in an acidic medium to form the stable crotonaldehyde-DNPH derivative. fishersci.comosha.gov This derivative typically presents as two distinct geometric isomers (syn and anti), which often appear as two separate peaks in the chromatogram. osha.gov For accurate quantification, the areas of both isomer peaks are summed. osha.gov

Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).

Linearity : Calibration curves are generated by plotting the detector response against known concentrations of crotonaldehyde-DNPH standards. fishersci.comosha.gov Excellent linearity is consistently reported, with correlation coefficients (r²) greater than 0.999 over a wide concentration range. fishersci.com

Accuracy and Precision : Accuracy is assessed by analyzing samples with known concentrations, while precision is determined through replicate injections. Studies show high accuracy, with recovery values typically between 88% and 115%, and excellent reproducibility, with relative standard deviations (RSDs) for peak areas often below 5%. fishersci.comnih.gov

Sensitivity : The method is highly sensitive, with Limits of Detection (LODs) reported in the low parts-per-billion (ppb) range, making it suitable for trace-level environmental monitoring. fishersci.comwaters.com For instance, one method reported a calculated LOQ between 10 and 20 ppb. waters.com

A crucial aspect of method development is managing potential interferences. The DNPH reagent itself can be a source of contamination, particularly with formaldehyde (B43269), and must be purified, often by recrystallization, and checked regularly. epa.govkeikaventures.com The pH of the derivatization reaction also requires optimization; a pH of 3 is commonly used for most aldehydes, and this parameter is carefully controlled to ensure complete and reproducible derivatization. thermofisher.comnih.govresearchgate.net

| Validation Parameter | Typical Finding | Reference |

|---|---|---|

| Linearity (r²) | > 0.999 | fishersci.com |

| Accuracy (% Recovery) | 88% - 115% | nih.gov |

| Precision (RSD) | < 5% | fishersci.com |

| Limit of Detection (LOD) | 2-5 ppb | waters.com |

| Limit of Quantitation (LOQ) | 10-20 ppb | waters.com |

| Detection Wavelength | 360 - 365 nm | osha.govnih.gov |

The successful separation of crotonaldehyde-DNPH from other carbonyl derivatives and the resolution of its own isomers depend heavily on the selection of the HPLC column and the composition of the mobile phase.

Column Chemistry : The most commonly employed stationary phase for this analysis is C18 (octadecylsilane) reversed-phase chemistry. waters.comresearchgate.netsigmaaldrich.comscioninstruments.com These columns provide effective separation for a wide range of DNPH derivatives based on their hydrophobicity. Columns with smaller particle sizes (e.g., 1.8 µm, 2.7 µm) are increasingly used in Ultra-High-Performance Liquid Chromatography (UHPLC) systems to achieve faster separations and higher resolution compared to traditional 5 µm particle columns. chromatographyonline.comfishersci.comresearchgate.nethplc.eu In some evaluations, cyano (CN) bonded phases have also been used effectively for resolving crotonaldehyde-DNPH. osha.gov

Mobile Phase Optimization : The mobile phase typically consists of a mixture of an organic solvent and water. Acetonitrile is the most common organic modifier. waters.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is frequently necessary to resolve complex mixtures of carbonyl-DNPH derivatives. fishersci.comsigmaaldrich.com

To enhance the resolution of challenging separations, such as distinguishing crotonaldehyde-DNPH from the derivatives of acrolein and acetone, mobile phase composition is carefully optimized. researchgate.net The addition of a third solvent, such as tetrahydrofuran (B95107) (THF), to the acetonitrile/water mobile phase has been shown to improve the separation of isomers and can alter the elution order of the compounds. researchgate.nethplc.eu The use of isopropanol (B130326) has also been explored for this purpose. researchgate.net

A significant challenge in the chromatography of aldehyde-DNPH derivatives is the presence of E and Z stereoisomers, which can co-elute or appear as separate peaks. nih.gov While purified standards may show only the E-isomer, the presence of acid or UV light can cause isomerization, leading to the formation of the Z-isomer. nih.gov To ensure consistent and reproducible quantification, phosphoric acid is sometimes added to both the sample and standard solutions to force an equilibrium between the two isomers, resulting in a stable peak ratio. osha.govnih.gov

| Parameter | Common Conditions | Purpose/Benefit | Reference |

|---|---|---|---|

| Column Type | Reversed-Phase C18 | Standard for separating hydrophobic compounds. | waters.comresearchgate.netsigmaaldrich.com |

| Particle Size | 1.8 µm to 5 µm | Smaller particles provide higher efficiency and faster analysis. | chromatographyonline.comfishersci.com |

| Mobile Phase A | Water | Aqueous component in reversed-phase chromatography. | nih.govsigmaaldrich.com |

| Mobile Phase B | Acetonitrile, often with THF or Isopropanol | Organic component; modifiers enhance resolution. | researchgate.nethplc.eu |

| Elution Mode | Gradient | Resolves complex mixtures with varying polarities. | fishersci.comsigmaaldrich.com |

| Mobile Phase Additive | Phosphoric Acid | Ensures a stable equilibrium between E/Z isomers. | nih.gov |

In laboratories that process a large number of samples, automated procedures are essential for improving efficiency and throughput. The analysis of crotonaldehyde-DNPH has benefited significantly from automation, primarily through the use of HPLC autosamplers and the adoption of Ultra-High-Performance Liquid Chromatography (UHPLC) systems. fishersci.comosha.gov

Autosamplers are a standard feature of modern HPLC systems, enabling unattended injection of a sequence of samples, standards, and blanks, which is crucial for high-throughput environments. osha.gov

The transition from conventional HPLC to UHPLC represents a major advancement in throughput. UHPLC systems utilize columns with sub-2 µm particles and can operate at higher pressures, leading to a dramatic reduction in analysis time without compromising, and often improving, chromatographic resolution. chromatographyonline.comfishersci.com For the analysis of carbonyl-DNPH derivatives, methods have been developed that reduce run times from over 20 minutes to less than 3-6 minutes per sample. chromatographyonline.comresearchgate.net This not only increases the number of samples that can be analyzed per day but also significantly reduces solvent consumption, leading to more cost-effective and environmentally friendly operations. chromatographyonline.comresearchgate.net Automated column-switching techniques can further streamline sample cleanup and analysis. hitachi-hightech.com

Gas Chromatography (GC) Applications in Hydrazone Analysis

While HPLC is the dominant technique, Gas Chromatography (GC), particularly coupled with Mass Spectrometry (GC-MS), has been evaluated for the analysis of DNPH derivatives, including crotonaldehyde-2,4-dinitrophenylhydrazone. researchgate.netnih.gov GC-MS offers high selectivity and the potential to differentiate between isomeric carbonyl compounds. nih.gov However, its application to DNPH derivatives is challenging due to the inherent properties of these compounds. researchgate.netchromforum.org

A primary obstacle for the analysis of DNPH derivatives by Gas Chromatography is their limited thermal stability. researchgate.netchromforum.org These compounds can degrade at the high temperatures typically used in a GC injection port, leading to inaccurate quantification and the formation of artifacts. nih.gov The melting point of crotonaldehyde-2,4-dinitrophenylhydrazone is approximately 192-195 °C, giving an indication of its thermal limits. sigmaaldrich.comsigmaaldrich.com

Despite this challenge, some studies have successfully developed GC-MS methods by carefully optimizing the analytical conditions to minimize thermal decomposition. nih.gov This includes using lower injection port temperatures and optimizing the temperature program of the GC oven. nih.gov One improved GC-MS method was able to separate and analyze crotonaldehyde-DNPH alongside other C4, C5, and C6 isomeric carbonyl compounds from cigarette smoke, demonstrating the potential of the technique when properly configured. nih.gov Nonetheless, due to the risk of thermal degradation, HPLC is generally considered the more robust and reliable method for the routine analysis of these hydrazone derivatives. researchgate.netchromforum.org

Coupling GC with Electron Capture Detection (ECD) and Mass Spectrometry (MS)

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. For this compound, coupling GC with sensitive detectors like Electron Capture Detectors (ECD) and Mass Spectrometers (MS) allows for trace-level detection and unambiguous identification.

An improved gas chromatography-mass spectrometry (GC-MS) method has been developed for the analysis of various carbonyl compounds, including crotonaldehyde, after derivatization with 2,4-dinitrophenylhydrazine (DNPH). nih.gov A significant challenge in the GC analysis of DNPH derivatives is their potential for thermal decomposition in the hot injector port. nih.gov Therefore, optimizing GC conditions, such as minimizing injector temperature and using a rapid temperature ramp, is critical to prevent the breakdown of the hydrazone and ensure accurate quantification. nih.gov In GC-MS analysis, the compound is separated on the GC column and then ionized, typically by electron impact (EI), generating a unique mass spectrum that serves as a molecular fingerprint, confirming the identity of the compound. nih.gov The mass spectrum of this compound would show a molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of nitro groups and fragmentation of the crotonaldehyde backbone.

The Electron Capture Detector (ECD) is highly sensitive to compounds with electrophilic functional groups. The two nitro groups (NO₂) on the phenyl ring of this compound make it an ideal candidate for highly sensitive detection by GC-ECD. While less common than HPLC-UV for this specific derivative, GC-ECD offers an alternative for ultra-trace analysis in complex matrices. The detector operates by measuring the decrease in a constant electron current caused by the analyte capturing electrons, a process for which compounds with nitro groups have a very high affinity. This high affinity results in a strong detector response and very low detection limits.

Spectroscopic Characterization and Quantitative Analysis

Spectroscopic methods are indispensable for the structural elucidation and quantitative analysis of this compound, leveraging its unique electronic and vibrational properties.

The reaction between crotonaldehyde and 2,4-dinitrophenylhydrazine (DNPH) creates an extended system of conjugated π-electrons, which acts as a strong chromophore, absorbing light intensely in the ultraviolet-visible (UV-Vis) region. This property is the basis for the most common method of quantifying aldehydes via DNPH derivatization. researchgate.net

The resulting this compound exhibits a strong absorption maximum (λmax) typically in the range of 360-380 nm in neutral solvents like acetonitrile or ethanol. researchgate.netresearchgate.net The exact λmax can be influenced by the solvent polarity and the isomeric form (syn/anti) of the hydrazone. Quantification is achieved by measuring the absorbance at this λmax and applying the Beer-Lambert law. A calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. digitellinc.com

In some methods, sodium hydroxide (B78521) (NaOH) is added to the solution after derivatization. nih.gov This causes a bathochromic (red) shift in the λmax to approximately 450 nm as the acidic N-H proton is removed, creating a resonance-stabilized anion with a more delocalized electron system. nih.gov This shift is advantageous as it moves the absorbance peak away from that of any unreacted DNPH (which absorbs around 360 nm), thereby reducing background interference and simplifying the analysis. nih.gov

Table 1: UV-Vis Absorption Maxima for DNPH and Related Hydrazones

| Compound | Solvent/Condition | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Acidified Acetonitrile | ~360 nm | researchgate.net |

| Formaldehyde-2,4-dinitrophenylhydrazone | Acetonitrile | ~357 nm | researchgate.net |

| Benzaldehyde-2,4-dinitrophenylhydrazone | Ethanol | 353 nm | researchgate.net |

| Generic Protein-dinitrophenylhydrazone | NaOH solution | ~450 nm | nih.gov |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure.

The spectrum is dominated by vibrations from the dinitrophenyl ring and the hydrazone linkage. A sharp peak typically observed around 3280-3300 cm⁻¹ is assigned to the N-H stretching vibration of the secondary amine in the hydrazone moiety. researchgate.net The C=N stretching vibration of the imine group appears in the 1615-1625 cm⁻¹ region. Strong, distinct peaks corresponding to the nitro groups are crucial for identification; the asymmetric and symmetric stretching vibrations of the Ar-NO₂ groups are found near 1515 cm⁻¹ and 1330 cm⁻¹, respectively. researchgate.net The spectrum also includes bands for aromatic C-H stretching (above 3000 cm⁻¹), C=C stretching from both the aromatic ring and the crotonaldehyde backbone (around 1600 cm⁻¹), and the C-N stretching vibration (around 1136 cm⁻¹). researchgate.net

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the symmetric vibrations of non-polar groups, such as the C=C and C=N bonds, and the symmetric NO₂ stretch, typically produce strong Raman signals.

Table 2: Key Infrared (IR) Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~3290 | Stretching | N-H | researchgate.net |

| ~3090 | Stretching | Aromatic C-H | researchgate.net |

| ~1620 | Stretching | C=N | researchgate.net |

| ~1600 | Stretching | Aromatic & Alkenyl C=C | researchgate.net |

| ~1515 | Asymmetric Stretching | Ar-NO₂ | researchgate.net |

| ~1330 | Symmetric Stretching | Ar-NO₂ | researchgate.net |

| ~1136 | Stretching | C-N | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the protons on the dinitrophenyl ring appear in the aromatic region (δ 7.5-9.0 ppm). The proton at C-3 of the ring (ortho to one nitro group and meta to the other) typically appears as a doublet of doublets, while the proton at C-5 (between the two nitro groups) is also a doublet of doublets, and the proton at C-6 (ortho to the hydrazine (B178648) group) is a doublet. A key signal is the N-H proton, which is highly deshielded and appears as a sharp singlet at a high chemical shift (δ > 10 ppm). scirp.org The protons from the crotonaldehyde moiety are found in the alkenyl region (δ 6.0-7.5 ppm) and the aliphatic region (δ ~2.0 ppm for the methyl group), with characteristic splitting patterns (coupling) that confirm their connectivity.

The ¹³C NMR spectrum confirms the carbon skeleton. It shows distinct signals for the six aromatic carbons, the four carbons of the crotonaldehyde residue (C=N, two C=C, and CH₃), and provides definitive proof of the structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

| Atom | Spectrum | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| N-H | ¹H | > 10.5 | singlet (s) |

| Ar-H (C3-H) | ¹H | ~8.8 | doublet (d) |

| Ar-H (C5-H) | ¹H | ~8.4 | doublet of doublets (dd) |

| Ar-H (C6-H) | ¹H | ~7.9 | doublet (d) |

| CH=N | ¹H | ~7.5 - 8.0 | doublet (d) |

| CH=CH-CH₃ | ¹H | ~6.2 - 6.8 | multiplet (m) |

| CH₃ | ¹H | ~1.9 | doublet (d) |

| C=N | ¹³C | ~145 | - |

| Ar-C (C1, C2, C4) | ¹³C | 128 - 148 | - |

| Ar-C (C3, C5, C6) | ¹³C | 118 - 125 | - |

| CH=CH | ¹³C | 120 - 140 | - |

| CH₃ | ¹³C | ~18 | - |

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that allows for the analysis of large and fragile molecules. In a novel application, it has been shown that 2,4-dinitrophenylhydrazine itself can act as a "reactive matrix" for the detection of volatile aldehydes. researchgate.net In this approach, the sample containing the aldehyde is exposed to DNPH, which acts as both the derivatizing agent and the energy-absorbing matrix. researchgate.net

The sample, co-crystallized with the DNPH matrix, is irradiated with a laser. The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. For this compound (molecular weight 250.21 g/mol ), the primary ion observed in the positive ion mode would be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 251.22. researchgate.net This technique is particularly useful for rapid screening and identification due to its high sensitivity and simple sample preparation. nih.gov Common matrices used for analyzing small organic molecules, such as α-cyano-4-hydroxycinnamic acid (CHCA), could also be employed for the pre-formed derivative. mdpi.com

Mass Spectrometry (MS) Techniques for Molecular Identification and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Integration

The analysis of crotonaldehyde is almost invariably performed after derivatization with 2,4-dinitrophenylhydrazine (DNPH) to form the more stable and readily detectable crotonaldehyde-2,4-dinitrophenylhydrazone. Both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the separation and identification of this derivative.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a widely used technique for analyzing DNPH derivatives of carbonyl compounds. longdom.org High-performance liquid chromatography (HPLC) is capable of separating the crotonaldehyde-DNPH derivative from other carbonyl derivatives and potential interferences. osha.gov The separation is typically achieved on a C18 or a cyano (CN) column. osha.govcopernicus.org A study analyzing carbonyl compounds in saliva utilized a Supelcosil-LC-18 column (25cm x 3mm x 5µm) with a water:acetonitrile gradient. copernicus.org For detection, mass spectrometry, particularly with electrospray ionization (ESI) in negative mode, is highly effective. longdom.orgcopernicus.org In negative ion mode, the pseudo-molecular ion [M-H]⁻ for crotonaldehyde-2,4-DNPH is observed at a mass-to-charge ratio (m/z) of 249. copernicus.org This approach offers high sensitivity and selectivity, making it possible to determine trace levels of the analyte. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another viable method for the analysis of crotonaldehyde-2,4-DNPH. An improved GC-MS method was developed for analyzing carbonyl compounds in cigarette smoke, including crotonaldehyde. nih.gov This method demonstrated the capability to separate isomeric carbonyl compounds. nih.gov A key challenge in GC-MS analysis is the potential for thermal decomposition of the DNPH derivatives in the hot GC inlet. nih.gov Optimization of GC conditions, such as the injector temperature, is crucial to minimize this degradation. nih.gov For the analysis of carbonyls in cigarette smoke, collection was performed using DNPH-treated pads, which simplifies the sampling procedure compared to traditional impinger collection. nih.gov

The following table summarizes typical parameters for LC-MS analysis of DNPH-derivatized carbonyls.

Table 1: Example LC-MS Parameters for Carbonyl-DNPH Analysis

| Parameter | Setting | Source |

|---|---|---|

| Column | Supelcosil-LC-18, 25cm x 3mm x 5µm | copernicus.org |

| Mobile Phase | A: Water (>18MΩ), B: Acetonitrile | copernicus.org |

| Gradient | 50:50 (A:B) for 23 min, then to 25:75 | copernicus.org |

| Flow Rate | 0.6 mL/min | copernicus.org |

| Ion Source | Electrospray Ionization (ESI) | copernicus.org |

| Ionization Mode | Negative | copernicus.org |

| Detection Mode | Multiple Ion Monitoring (MIM) | copernicus.org |

| Selected m/z | 249 for Crotonaldehyde-2,4-DNPH | copernicus.org |

Atmospheric Pressure Ionization Techniques (APPI-MS, APCI-MS)

Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques that are particularly useful for the analysis of less polar compounds, which may not ionize efficiently by ESI. nationalmaglab.orgnationalmaglab.orgjfda-online.com Both have been successfully applied to the analysis of DNPH-derivatized carbonyls.

Atmospheric Pressure Photoionization-Mass Spectrometry (APPI-MS): APPI-MS uses ultraviolet photons to ionize analyte molecules. nationalmaglab.org It has been shown to be effective for the analysis of aldehydes and ketones as their DNPH derivatives. nih.govcapes.gov.br When operated in negative ion mode, APPI produces abundant [M-H]⁻ pseudomolecular ions for the carbonyl derivatives. nih.govcapes.gov.br A significant advantage of APPI-MS over APCI-MS is that it often provides lower limits of detection under similar conditions. nih.govcapes.gov.br This enhanced sensitivity allows for the detection of less abundant, long-chain carbonyls in complex samples like automobile and cigarette exhaust. nih.gov Furthermore, APPI-MS shows less interference from certain reaction byproducts. For example, 2,4-dinitrophenylazide, a known product of the reaction between DNPH and nitrogen dioxide, is detected in APCI-MS but not in APPI-MS. nih.gov

Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS): APCI is a gas-phase ionization technique that is well-suited for relatively nonpolar, thermally stable, and volatile compounds. nationalmaglab.org It has been successfully coupled with HPLC for the determination of a wide range of carbonyl-DNPH derivatives. researchgate.net An ion trap mass spectrometer with APCI operating in negative ion mode has been used for the evaluation of air samples. researchgate.net While ESI is often preferred for polar compounds, APCI serves as a complementary technique, enabling the ionization of small and less polar molecules. jfda-online.com However, a drawback of APCI is that the high temperatures required for vaporization (250-350°C) can cause thermal degradation of sensitive analytes. nationalmaglab.orgnationalmaglab.org

Table 2: Comparison of APPI-MS and APCI-MS for Carbonyl-DNPH Analysis

| Feature | APPI-MS | APCI-MS | Source(s) |

|---|---|---|---|

| Primary Analyte Type | Nonpolar or low-polarity compounds | Nonpolar or slightly polar compounds | nationalmaglab.org, nationalmaglab.org |

| Ionization Mechanism | UV Photons ionize sample molecules | Corona discharge ionizes solvent gas, which then ionizes sample molecules | nationalmaglab.org, nationalmaglab.org |

| Sensitivity | Typically lower limits of detection than APCI | Generally good, but can be lower than APPI for some compounds | nih.gov, capes.gov.br |

| Interference | Does not detect 2,4-dinitrophenylazide | Prone to detecting 2,4-dinitrophenylazide from NO₂ interference | nih.gov |

| Thermal Degradation | Less suitable for thermally labile molecules due to heating | Requires high temperatures for vaporization, unsuitable for thermally unstable analytes | nationalmaglab.org, nationalmaglab.org |

Advanced Sample Preparation and Pre-concentration Methodologies

Solid-Phase Extraction (SPE) for Enhanced Analyte Recovery

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and pre-concentration, which is crucial for achieving the low detection limits required in environmental and industrial hygiene monitoring. In the context of crotonaldehyde analysis, SPE is most commonly employed in the form of derivatized adsorbent cartridges rather than as a separate post-collection cleanup step. However, the principles of SPE are fundamental to the entire process. The selection of the sorbent material and elution solvents is critical for ensuring high recovery rates. For instance, in a study optimizing SPE for brominated compounds in seawater, C18 cartridges showed significantly better recovery percentages (ranging from 49% to 126%) compared to other sorbents like Discovery Silica (B1680970) and Oasis HLB (which had recoveries below 12%). nih.gov While this study was not on crotonaldehyde-DNPH, it highlights the importance of sorbent selection for analytical method performance. nih.gov

Utilization of Derivatized Adsorbent Media (e.g., DNPH-Coated Cartridges and Filters)

The most common method for sampling airborne aldehydes, including crotonaldehyde, involves drawing air through a solid sorbent coated with an acidified DNPH solution. epa.govnih.gov This method combines sampling, stabilization, and pre-concentration into a single step.

DNPH-Coated Silica Gel Cartridges: These cartridges, often packed with high-purity silica, are the standard for active air sampling of carbonyls. epa.govwaters.com The derivatization reaction occurs in the cartridge as the air sample is drawn through, forming the stable hydrazone derivative. waters.com After sampling, the derivatives are eluted from the cartridge with a solvent, typically acetonitrile, and analyzed by HPLC. osha.govwaters.com Various manufacturers offer these cartridges with different DNPH loadings to accommodate various sampling environments, from ambient air to high-concentration industrial settings. sigmaaldrich.com For example, the InertSep mini AERO DNPH-HR cartridge was specifically developed for improved collection efficiency of acrolein, a similarly challenging unsaturated aldehyde. glsciences.com

DNPH-Coated Glass Fiber Filters: For certain applications, such as those specified by OSHA methods for glutaraldehyde (B144438) and crotonaldehyde, DNPH-coated glass fiber filters housed in air monitoring cassettes are used. osha.govsigmaaldrich.com The sample is collected by drawing air through the filter, which is then extracted with acetonitrile for analysis. osha.gov

A significant issue with this method is contamination of the DNPH reagent itself, which can contain impurities like formaldehyde and acetone. epa.gov Therefore, the DNPH often requires purification through recrystallization before being used to coat the sorbent media. epa.gov

Table 3: Examples of Commercially Available DNPH-Coated Sampling Media

| Product Type | Description | Target Application | Source |

|---|---|---|---|

| Sep-Pak DNPH-Silica Cartridge | Acidified DNPH-coated silica in a polyethylene (B3416737) cartridge. | Sampling aldehydes and ketones in gases (1 to 5,000 ppbv). | waters.com |

| DNPH Coated Glass Fiber Filters | Glass fiber filters coated with DNPH. | Suitable for OSHA methods 64, 81, and 85 (e.g., glutaraldehyde, crotonaldehyde). | sigmaaldrich.com |

| InertSep mini AERO DNPH-HR | Spherical silica gel impregnated with DNPH. | Improved efficiency for acrolein collection. | glsciences.com |

| BPE-DNPH Cartridge | Dual-layer cartridge with BPE (ozone scrubber) and DNPH-coated silica. | Sampling carbonyls in atmospheres with high ozone, not affected by high humidity. | sigmaaldrich.com, sigmaaldrich.com |

Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approaches

The QuEChERS methodology was originally developed for the analysis of pesticide residues in fruits and vegetables. quechers.eu It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE). While direct applications of QuEChERS for crotonaldehyde-2,4-dinitrophenylhydrazone are not widely documented in the reviewed literature, the principles of the method could be adapted. The main challenge would be modifying the extraction and cleanup salts to be compatible with the DNPH derivative and the specific sample matrix. For example, the original QuEChERS method was modified by introducing buffering salts (acetate or citrate) to improve the recovery of pH-dependent analytes. quechers.eu A similar strategy could be necessary to ensure the stability and recovery of crotonaldehyde-2,4-dinitrophenylhydrazone from complex matrices like food or soil.

Strategies for Mitigating Analytical Interferences

The analysis of crotonaldehyde via DNPH derivatization is subject to several key interferences that can compromise the accuracy of results.

Interference from Other Carbonyls: Any compound in the air that can react with DNPH is a potential interferent, as it can deplete the reagent. osha.gov This includes many other aldehydes and ketones. Chromatographic separation is the primary strategy to resolve this. HPLC parameters, such as the mobile phase composition and column type, can be adjusted to separate the crotonaldehyde-DNPH peak from other derivatives. osha.gov Retention time alone is not definitive proof of identity; confirmation by mass spectrometry is a crucial additional step. osha.gov

Interference from Ozone: Ozone present in the air sample poses a significant problem as it can react with and degrade both the DNPH reagent and the already-formed hydrazone derivatives, leading to negative interference (lower reported concentrations). epa.govresearchgate.net The presence of ozone can often be inferred by the appearance of artifact peaks in the chromatogram. epa.gov The most direct solution is to remove ozone from the sample stream before it reaches the DNPH cartridge. epa.gov This is achieved using an ozone scrubber or denuder, which is placed in-line before the sampling cartridge. epa.govsigmaaldrich.com Common scrubbers contain potassium iodide (KI), which reacts with and traps the ozone. epa.govsigmaaldrich.comglsciences.com Another approach involves dual-bed cartridges, such as the BPE-DNPH cartridge, which has an integrated ozone-scrubbing layer. sigmaaldrich.comsigmaaldrich.com

Secondary Reactions and Isomerization: Unsaturated aldehydes like crotonaldehyde present a particular challenge. The crotonaldehyde-DNPH derivative can exist as syn and anti isomers, which may appear as two separate peaks in the chromatogram. osha.gov For accurate quantification, the areas of both peaks must be summed. osha.gov Furthermore, unstable hydrazones can sometimes react with excess DNPH reagent to form adducts, which can complicate quantification. psu.edunih.govresearchgate.net It has been noted that for acrolein, and potentially for crotonaldehyde, the initial hydrazone peak can disappear over time, being replaced by an unknown reaction product peak. psu.edu To ensure equilibrium between isomers, it is recommended to allow prepared standards to equilibrate for about 24 hours before analysis. osha.gov

Table 4: Summary of Interferences and Mitigation Strategies

| Interference | Source of Interference | Effect on Analysis | Mitigation Strategy | Source(s) |

|---|---|---|---|---|

| Other Carbonyls | Co-existing aldehydes and ketones in the sample. | Depletion of DNPH reagent; co-elution of derivatives. | Optimize HPLC conditions (column, mobile phase) for separation; confirm identity with MS. | osha.gov |

| Ozone (O₃) | Present in ambient or indoor air. | Degrades DNPH and its hydrazone derivatives, causing negative bias. | Use an ozone scrubber (e.g., potassium iodide) or a denuder upstream of the DNPH cartridge. | epa.gov, sigmaaldrich.com, researchgate.net |

| Nitrogen Dioxide (NO₂) | Present in polluted air, vehicle exhaust. | Reacts with DNPH to form 2,4-dinitrophenylazide, an interfering peak. | Use APPI-MS for detection, which does not ionize the azide (B81097) byproduct. | nih.gov |

| Isomerization/Adducts | Syn/anti isomers of the hydrazone; reaction with excess DNPH. | Multiple peaks for a single analyte; formation of unknown side products. | Sum isomer peaks for quantification; allow standards to equilibrate for 24h; investigate side product formation. | osha.gov, psu.edu, nih.gov |

Addressing Reactivity with Atmospheric Oxidants (e.g., Ozone, Nitrogen Oxides)

The analysis of crotonaldehyde via derivatization with 2,4-dinitrophenylhydrazine (DNPH) is susceptible to significant interference from atmospheric oxidants, primarily ozone (O₃) and nitrogen oxides (NOx). These oxidants can react with both the target analyte and the derivatizing agent, leading to the underestimation of the true concentration or the formation of confounding artifacts.

Detailed Research Findings:

Ozone poses a dual threat to the analytical method. Firstly, it can directly react with the carbon-carbon double bond of the crotonaldehyde molecule itself through ozonolysis. This reaction cleaves the double bond, forming a primary ozonide that is unstable and decomposes into smaller aldehyde and Criegee intermediate compounds. researchgate.net This degradation pathway effectively reduces the amount of crotonaldehyde available to react with DNPH. Studies on the gas-phase reaction between crotonaldehyde and ozone have determined a reaction rate constant of 1.24 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at 298 K, highlighting a significant atmospheric degradation pathway. researchgate.net

Secondly, and more critically for methods involving sample collection on DNPH-coated cartridges, ozone readily oxidizes the DNPH reagent itself. asianpubs.org This degradation of the reagent not only reduces the cartridge's capacity to trap carbonyls but also generates interfering artifact compounds that can be mistaken for genuine carbonyl-DNPH derivatives during chromatographic analysis. researchgate.netnih.gov Research has shown that when ozonated air is passed through a DNPH cartridge, unknown 2,4-dinitrophenylhydrazone peaks are generated, complicating the chromatogram. researchgate.net

Nitrogen dioxide (NO₂), another common atmospheric pollutant, also presents a chemical interference. It is known to react with DNPH, and the resulting reaction products can interfere with the analysis. nih.gov

To ensure the accuracy of measurements, several strategies have been developed to mitigate these interferences:

Ozone Scrubbers/Denuders: The most common and effective method is to place an ozone scrubber or denuder upstream of the DNPH-coated sampling cartridge. These scrubbers are typically filled with potassium iodide (KI), which catalytically converts ozone to oxygen without affecting the target carbonyl compounds. nih.gov

Analytical Detection Methods: While physical removal of the oxidant is preferred, certain analytical techniques can help identify interferences. Dual-wavelength UV detection, for instance, can help distinguish between the target derivatives and the reaction products of NO₂ with DNPH. nih.gov

The following table summarizes the interferences from atmospheric oxidants and the corresponding management strategies.

Interactive Data Table: Oxidant Interference and Management| Oxidant | Affected Component | Effect | Management Strategy |

|---|---|---|---|

| Ozone (O₃) | Crotonaldehyde | Degradation via ozonolysis of the C=C bond, leading to lower measured concentrations. researchgate.net | Use of upstream ozone scrubbers (e.g., potassium iodide denuders). nih.gov |

| Ozone (O₃) | 2,4-DNPH Reagent | Oxidation of the reagent, reducing trapping efficiency and creating interfering artifact peaks. asianpubs.orgresearchgate.net | Use of upstream ozone scrubbers. nih.gov |

| Nitrogen Oxides (NOx) | 2,4-DNPH Reagent | Reaction with the reagent to form interfering by-products. nih.gov | Identification of interference using dual-wavelength chromatographic detection. nih.gov |

Elimination of Cross-Reactivity from Other Carbonyl Compounds

A significant challenge in the analysis of crotonaldehyde-2,4-dinitrophenylhydrazone stems from the broad reactivity of the DNPH reagent itself. DNPH is not specific to crotonaldehyde and will react with virtually all aldehydes and ketones present in a sample matrix, a characteristic that can lead to significant cross-reactivity and analytical errors. nih.govmdpi.com

Detailed Research Findings:

The derivatization of a complex sample, such as ambient air or industrial effluent, results in a mixture of numerous DNPH derivatives. mdpi.com During analysis by High-Performance Liquid Chromatography (HPLC), the separation of the target crotonaldehyde-DNPH peak from the derivatives of other carbonyls is critical. Cross-reactivity manifests as co-elution, where the derivative of an interfering compound has the same or a very similar retention time as the crotonaldehyde derivative, leading to a falsely elevated reading.

This issue is compounded by the structural nature of crotonaldehyde-DNPH. The reaction produces two distinct geometric isomers (E and Z), which can appear as separate peaks in the chromatogram. nih.govasianpubs.org For accurate quantification, the areas of both isomer peaks must be summed. nih.gov Furthermore, research has shown that unstable hydrazones from unsaturated aldehydes like crotonaldehyde can react with excess DNPH reagent to form adducts, further complicating quantification. asianpubs.org

To overcome these challenges, the following approaches are employed:

High-Resolution Chromatography: Utilizing modern HPLC columns with high theoretical plate counts is essential to achieve the best possible separation of the complex mixture of derivatives.

Selective Detection: The use of a highly selective detector is paramount. While UV-Vis detection is common, its selectivity is limited. Mass Spectrometry (MS) coupled with HPLC (LC-MS) offers superior performance. By using techniques like Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS), it is possible to selectively monitor for the specific mass-to-charge ratio (m/z) of the crotonaldehyde-DNPH derivative, effectively eliminating interference from co-eluting compounds with different molecular weights. mdpi.comnih.gov

Isomer Equilibration: To ensure consistent quantification, analytical standards and samples are often treated with acid, such as phosphoric acid, and allowed to equilibrate for a set period (e.g., 24 hours). asianpubs.org This ensures that the ratio of E to Z isomers is stable and comparable between the standards and the unknown samples. nih.govasianpubs.org

The table below lists common carbonyl compounds that can act as interferents in the analysis of crotonaldehyde.

Interactive Data Table: Common Interfering Carbonyl Compounds| Compound | Molecular Formula | Potential for Interference |

|---|---|---|

| Formaldehyde | CH₂O | Ubiquitous environmental contaminant, forms DNPH derivative. researchgate.net |

| Acetaldehyde (B116499) | C₂H₄O | Common atmospheric carbonyl, forms DNPH derivative. researchgate.net |

| Acetone | C₃H₆O | Common solvent and environmental pollutant, forms DNPH derivative. researchgate.net |

| Acrolein | C₃H₄O | Unsaturated aldehyde, structurally similar to crotonaldehyde, can form adducts. asianpubs.orgresearchgate.net |

| Methacrolein | C₄H₆O | Unsaturated aldehyde, its DNPH derivative has the same molecular weight (250.21 g/mol ) as crotonaldehyde-DNPH, requiring chromatographic separation. mdpi.com |

| Butyraldehyde | C₄H₈O | Saturated aldehyde often present in similar matrices. researchgate.net |

| Benzaldehyde (B42025) | C₇H₆O | Aromatic aldehyde found in various emissions. researchgate.net |

Management of Heavy Metal Ion Interference in Aqueous Samples

When analyzing aqueous samples, the presence of dissolved heavy metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can introduce significant analytical interference. The 2,4-dinitrophenylhydrazine molecule and its hydrazone derivatives can act as chelating agents, forming complexes with these metal ions. asianpubs.orgnih.gov This interaction can alter the analytical response and lead to inaccurate quantification of crotonaldehyde.

Detailed Research Findings:

Research has demonstrated that DNPH can form stable octahedral complexes with Fe(III) and Cu(II) ions. asianpubs.org Other studies have shown that DNPH immobilized on a solid support can be used effectively for the removal of various heavy metal cations from water, including Pb(II), Cd(II), and Cr(III), which confirms a strong interaction. nih.gov

This complex formation can interfere with the analysis in several ways:

Reagent Depletion: Metal ions can bind to the DNPH reagent, reducing the amount available for the derivatization reaction with crotonaldehyde.

Derivative Sequestration: Metal ions can form complexes with the already-formed crotonaldehyde-2,4-dinitrophenylhydrazone, potentially altering its chromatographic behavior (retention time) or its response in the detector.

Catalytic Degradation: Some transition metals can catalyze oxidative degradation reactions, particularly in complex matrices, which could degrade the derivative. Studies on protein oxidation have shown that metal chelation can inhibit the formation of DNPH-reactive carbonyls, indicating that metal ions are involved in the underlying oxidative reactions. nih.gov

Effective management of this interference is crucial for reliable analysis in metal-contaminated aqueous matrices:

pH Adjustment: A primary control strategy is the adjustment of sample pH. EPA Method 8315A, for example, specifies buffering aqueous samples to pH 3 prior to derivatization. epa.gov Lowering the pH can protonate the chelating sites on the DNPH molecule, reducing their ability to bind to metal cations. It also influences the solubility of metal hydroxides, keeping the metal ions in a consistent state.

Use of Chelating Agents: In cases of severe interference, the addition of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can be employed. EDTA will preferentially bind with the interfering heavy metal ions, "masking" them and preventing their interaction with the DNPH reagent or its derivatives.

The following table outlines the effects of heavy metal ions and the strategies for their management.

Interactive Data Table: Heavy Metal Ion Interference and Management| Interfering Ion | Mechanism of Interference | Management Strategy |

|---|---|---|

| Fe(III), Cu(II) | Formation of stable complexes with the DNPH reagent, reducing its availability for derivatization. asianpubs.org | Adjust sample pH to an acidic value (e.g., pH 3) to reduce complexation. epa.gov |

| Pb(II), Cd(II), Cr(III), etc. | Sequestration of the crotonaldehyde-DNPH derivative through complexation, potentially altering its chromatographic and detection properties. nih.gov | Introduce a stronger chelating agent (e.g., EDTA) to the sample matrix to preferentially bind the metal ions. |

| Transition Metals | Catalysis of oxidative degradation pathways that can destroy the target derivative. nih.gov | Sample filtration to remove particulate-bound metals; Addition of masking/chelating agents. |

Research Applications of Crotonaldehyde 2,4 Dinitrophenylhydrazone in Diverse Fields

Environmental Monitoring and Atmospheric Chemistry

The derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a globally recognized and crucial method for monitoring air quality. rsc.org The technique is recommended by environmental bodies, including the U.S. Environmental Protection Agency (EPA), for its sensitivity and specificity. waters.com

The DNPH method is extensively used for the quantitative analysis of low-molecular-weight carbonyl compounds in ambient air. rsc.org The standard procedure involves drawing a known volume of air through a silica (B1680970) cartridge impregnated with DNPH, where carbonyl compounds, including crotonaldehyde (B89634), are trapped and converted into their respective 2,4-dinitrophenylhydrazone derivatives. waters.comrsc.org These derivatives are then eluted from the cartridge with a solvent like acetonitrile (B52724) and analyzed by HPLC-UV. osha.govwaters.com This methodology allows for the detection of carbonyls at concentrations as low as parts-per-billion (ppb). researchgate.net

The combination of DNPH derivatization with more advanced detection techniques, such as tandem mass spectrometry (LC-ESI-MS/MS), has further improved the method. researchgate.net This enhancement provides better separation of co-eluting compounds and lower detection limits, with reported limits of detection (LOD) in the range of 0.4–9.4 ng/m³. researchgate.net Studies utilizing this approach have successfully quantified a wide array of carbonyls in urban atmospheres, identifying acetone, formaldehyde (B43269), and acetaldehyde (B116499) as some of the most abundant. researchgate.netresearchgate.net

Table 1: Example of Outdoor Air Concentrations of Various Carbonyls Determined via DNPH Method Data sourced from a study on indoor and outdoor air quality.

| Compound | Average Outdoor Concentration (ppbv) |

| Formaldehyde | 2.1 ± 3.1 |

| Acetaldehyde | 2.2 ± 2.4 |

| Acetone | 1.4 ± 3.1 |

| Methyl ethyl ketone | 0.6 ± 0.4 |

| n-Hexanal | 0.2 ± 0.5 |

| Source: Based on data from research on carbonyl compounds in air. researchgate.net |

Combustion processes are significant sources of atmospheric carbonyl compounds, and Crotonaldehyde 2,4-dinitrophenylhydrazone plays a role in their characterization.

Automobile Exhaust : Aldehydes are released from the incomplete combustion of hydrocarbon fuels in motor vehicles. waters.com The DNPH derivatization method is applied to analyze these emissions, providing detailed profiles of the aldehydes and ketones present, including crotonaldehyde. waters.comsae.org The technique is sensitive enough to measure the very low emission levels from modern vehicles, although challenges exist due to background contamination on the DNPH cartridges, which requires procedural adjustments to ensure accuracy. sae.org

Tobacco Smoke : Cigarette smoke is a major source of exposure to crotonaldehyde for the general population. nih.govrivm.nl The amount of crotonaldehyde in mainstream smoke can range from 1 to 53 μg per cigarette, depending on the brand and smoking conditions. nih.gov Analytical methods using HPLC after DNPH derivatization are employed to quantify the puff-by-puff release of crotonaldehyde from cigarettes. nih.gov Such studies have shown that under certain smoking protocols, the release of crotonaldehyde can remain relatively constant with each puff, while under more intense conditions, the release may decrease over the course of smoking a single cigarette. nih.gov Research has confirmed that smokers have significantly higher levels of crotonaldehyde metabolites in their bodies compared to non-smokers. nih.gov

Table 2: Crotonaldehyde Yields in Mainstream Cigarette Smoke

| Smoking Regimen | Crotonaldehyde Release (µg per cigarette) | Source |

| ISO Mode (Sample A) | ~1.67 | nih.gov |

| ISO Mode (Sample D) | ~1.47 | nih.gov |

| General Range | 1–53 | nih.gov |

| 25 Cigarettes | 0.24–23.2 mg (total) | rivm.nl |

| Source: Compiled from various studies on tobacco smoke analysis. nih.govrivm.nlnih.gov |

Hydrological and Water Quality Assessment

The DNPH method extends to the analysis of aqueous samples, where the formation of this compound and other derivatives is used to assess water quality. unitedchem.com

Carbonyl compounds, including aldehydes, can be formed in natural and treated water systems through photochemical processes. The reaction with DNPH followed by HPLC analysis is a validated method for determining these photoproducts. waters.comunitedchem.com The procedure typically involves buffering the water sample to an acidic pH (around 3) and heating it with the DNPH reagent to ensure complete derivatization before analysis. unitedchem.com

Ensuring the safety of drinking water requires monitoring for a wide range of chemical contaminants, including carbonyl compounds. The DNPH derivatization method is applied for the determination of free carbonyls in drinking water. unitedchem.comresearchgate.net A common procedure involves derivatizing a measured volume of the water sample, followed by solid-phase extraction (SPE) to concentrate the resulting hydrazone derivatives. unitedchem.com The concentrated sample is then eluted and analyzed by HPLC. unitedchem.com This method can be used to quantify a list of specific carbonyls, including crotonaldehyde, to ensure they are below regulatory limits. unitedchem.com

Table 3: Carbonyl Compounds Determinable in Water via DNPH Derivatization and HPLC/UV

| Analyte | CAS Registry Number |

| Acetaldehyde | 75-07-0 |

| Acetone | 67-64-1 |

| Acrolein | 107-02-8 |

| Benzaldehyde (B42025) | 100-52-7 |

| Butanal | 123-72-8 |

| Crotonaldehyde | 123-73-9 |

| Cyclohexanone | 108-94-1 |

| Decanal | 112-31-2 |

| 2,5-Dimethylbenzaldehyde | 5779-94-2 |

| Source: Based on a standardized method for water analysis. unitedchem.com |

Bioanalytical Research and Biomarker Detection

The reaction between DNPH and carbonyl groups is also leveraged in bioanalytical research to detect biomarkers of disease and cellular stress. Carbonyl groups can be introduced onto proteins and other biomolecules through oxidative stress, a process implicated in aging and various pathologies. nih.gov

The detection of these protein carbonyls serves as a key biomarker. nih.gov One advanced method involves separating proteins using two-dimensional gel electrophoresis, transferring them to a membrane, and then using antibodies that specifically recognize the DNPH molecule attached to the carbonylated proteins. nih.gov This immunoblotting technique allows for the identification of individual proteins that have been subjected to oxidative damage. nih.gov Studies have successfully demonstrated the presence of more than 25 carbonylated proteins in rat tissue. nih.gov

Furthermore, strategies combining DNPH derivatization with high-resolution mass spectrometry have been developed to identify specific aliphatic aldehydes in biological samples like blood serum and cell cultures. researchgate.net This approach has been used to identify potential aldehyde biomarkers for conditions such as immunosuppression and oxidative stress, with propanal and butanal being linked to the former. researchgate.net The formation of derivatives like this compound within these complex biological matrices enables their sensitive and specific detection, aiding in the study of metabolic pathways and the assessment of oxidative phenomena like lipid peroxidation. researchgate.netchemimpex.com

Assessment of Oxidative Stress through Lipid Peroxidation Product Analysis

Oxidative stress in biological systems can lead to the peroxidation of polyunsaturated fatty acids in cell membranes, a process that generates a variety of reactive aldehydes. mdpi.comnih.gov Among these, malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (HNE) are well-established biomarkers for lipid peroxidation and are often measured to assess the extent of oxidative damage. mdpi.comnih.gov

The analytical method for detecting these aldehydes frequently involves derivatization with 2,4-dinitrophenylhydrazine (DNPH). nih.gov In this process, biological samples such as plasma or tissue homogenates are treated with DNPH under acidic conditions. mdpi.comnih.gov The aldehydes produced during lipid peroxidation react with DNPH to form stable hydrazone derivatives. These derivatives are then extracted and analyzed using HPLC with UV or photodiode array detection. nih.gov

This compound plays a crucial role as a certified reference material or analytical standard in these assays. sigmaaldrich.comsigmaaldrich.com It is used to create calibration curves for the accurate quantification of the aldehyde-DNPH derivatives formed from the biological sample. sigmaaldrich.com For instance, in studies inducing oxidative stress in animal models, the resulting plasma supernatants were derivatized with DNPH, and the products were identified by comparing their HPLC retention times and UV spectra to those of authentic standards, including derivatives of crotonaldehyde. nih.gov This technique allows for the precise measurement of picomole amounts of lipid peroxidation products, providing a sensitive method for estimating changes in oxidative stress levels. nih.gov

| Parameter | Description | Analytical Technique | Reference |

| Biomarker | Malondialdehyde (MDA) | HPLC with Photodiode Array Detection after DNPH derivatization | nih.gov |

| Application | Measurement of lipid peroxidation products | Derivatization of aldehydes in plasma/tissue samples | mdpi.comnih.gov |

| Standard | Crotonaldehyde-2,4-DNPH | Used for calibration and quantification | sigmaaldrich.com |

Detection of Aldehydes in Biological Fluids (e.g., Saliva) for Exposure Studies

The detection of aldehydes in biological fluids is a cornerstone of biomonitoring and is used to assess human exposure to various environmental and occupational hazards, such as tobacco smoke or industrial emissions. chromatographyonline.comnih.gov The method of choice for this application is often based on the reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) to form their corresponding 2,4-dinitrophenylhydrazone derivatives. scielo.br This derivatization is essential for stabilizing the analytes and enhancing their detectability in complex matrices like urine, plasma, and potentially saliva. nih.govscielo.br